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Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by

the production of autoantibodies against nuclear antigens, leading to inflammation and damage

in various organs. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes

(STING) pathway has emerged as a critical mediator in the pathogenesis of lupus.

Dysregulation of this pathway, often triggered by self-DNA, leads to an overproduction of type I

interferons (IFN-I) and other pro-inflammatory cytokines, which are hallmarks of SLE.

Consequently, the STING pathway presents a promising therapeutic target for the treatment of

lupus and other autoimmune disorders.

STING-IN-2 (also known as C-170) is an experimental irreversible antagonist of the STING

protein. It functions by covalently binding to the cysteine residue at position 91 (Cys91) of

STING, which prevents its palmitoylation. This modification is crucial for the formation of STING

multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1),

thereby inhibiting the downstream signaling cascade that leads to IFN-I production.[1] These

application notes provide a comprehensive overview and detailed protocols for the utilization of

STING-IN-2 in preclinical lupus research models.

Mechanism of Action of STING-IN-2
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The canonical STING signaling pathway is initiated by the detection of cytosolic double-

stranded DNA (dsDNA) by cGAS. Upon binding to dsDNA, cGAS synthesizes the second

messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic

reticulum-resident protein, inducing a conformational change that facilitates its translocation to

the Golgi apparatus. During this transit, STING undergoes palmitoylation at Cys88 and Cys91,

a critical step for the recruitment and activation of TBK1. TBK1, in turn, phosphorylates

interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and

drives the transcription of type I interferons and other inflammatory genes.[1][2]

STING-IN-2 acts as a covalent inhibitor, specifically targeting Cys91. By irreversibly binding to

this residue, STING-IN-2 effectively blocks the palmitoyration of STING. This inhibition prevents

the formation of STING multimers and the recruitment of TBK1, thereby halting the downstream

signaling cascade.[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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